N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-14-9-12(7-13-14)20(16,17)15(4-5-18-2)8-11-3-6-19-10-11/h3,6-7,9-10H,4-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOKVOFUUUMKMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CCOC)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the thiophene ring. The final step involves the addition of the methoxyethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with a pyrazole moiety exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific interactions of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide with cellular pathways involved in cancer progression are currently under investigation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases. The mechanism involves modulation of signaling pathways such as NF-kB and MAPK, which are crucial in the inflammatory response.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by sulfonamide coupling. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Pyrazole Ring | Hydrazine derivatives |
| 2 | Sulfonamide Coupling | Sulfonyl chlorides |
| 3 | Alkylation | Alkyl halides |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound. They assessed their anticancer activity against human breast cancer cell lines (MCF-7). The results indicated that this compound significantly reduced cell viability compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory effects of the compound in a mouse model of arthritis. The administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores in treated mice compared to untreated groups.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide, it is compared below with structurally related sulfonamide derivatives from patent literature and other analogs.
Table 1: Structural and Functional Comparison
*Abbreviated for clarity; full name in .
Key Observations:
Core Structure Differences: The target compound’s pyrazole core distinguishes it from oxazolidinone-based sulfonamides (e.g., EP 2 697 207 B1 compounds). Compared to simple sulfonamides (e.g., N-methyl-N-(3-methoxyphenyl)methanesulfonamide), the target compound’s branched N-substituents (methoxyethyl and thiophene) may improve target selectivity.
Substituent Impact: The 2-methoxyethyl group in the target compound likely enhances aqueous solubility relative to the trifluoromethylphenyl groups in the patent compound, which increase lipophilicity and may affect bioavailability .
Biological Activity: While specific activity data for the target compound is unavailable, sulfonamides with thiophene substituents are often explored as kinase inhibitors or antimicrobial agents due to their electron-rich aromatic systems. In contrast, oxazolidinone-based sulfonamides () are frequently associated with antiviral or anti-inflammatory applications .
Biological Activity
N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the pyrazole and sulfonamide class, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by a pyrazole core substituted with a thiophenyl group and a methoxyethyl moiety. Its structural formula can be represented as follows:
Biological Activities
Research indicates that pyrazole derivatives, particularly those with sulfonamide groups, exhibit a wide range of biological activities. The following table summarizes the key activities associated with this compound and related compounds:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and cancer pathways, leading to altered cellular responses.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives similar to this compound:
- Antiproliferative Activity : A study evaluated a series of pyrazole-4-sulfonamide derivatives for their antiproliferative effects on U937 cells using the CellTiter-Glo assay. The results indicated that these compounds did not exhibit significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .
- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of novel pyrazole derivatives. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard treatments like dexamethasone .
- Antimicrobial Efficacy : Research on antimicrobial activity showed that certain pyrazole derivatives effectively inhibited growth against various bacterial strains, including E. coli and Bacillus subtilis, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions (e.g., HCl or K₂CO₃) .
- Sulfonamide coupling : Reaction of pyrazole-4-sulfonyl chloride with 2-methoxyethylamine and thiophen-3-ylmethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen, with temperature control (25–60°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₈N₃O₃S₂: 344.09) .
- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 2–9) via UV-Vis spectroscopy. Polar groups (methoxyethyl, sulfonamide) enhance aqueous solubility at pH 7.4 .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by HPLC show degradation <5% in inert atmospheres .
Advanced Research Questions
Q. How does the electronic configuration of the thiophene and pyrazole moieties influence reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Thiophene’s electron-rich C-3 position favors electrophilic substitution, while pyrazole’s N-methyl group reduces steric hindrance .
- Experimental validation : Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (yields 60–85%) .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability in kinase assays) be resolved?
- Methodology :
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration, pH 7.4). For example, IC₅₀ discrepancies in EGFR inhibition (1–10 μM) may arise from ATP competition .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfonamide hydrolysis products) that may contribute to off-target effects .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodology :
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., PEGylation) while retaining sulfonamide pharmacophores. LogP reduction from 2.8 to 1.5 improves Caco-2 permeability (Papp >1 × 10⁻⁶ cm/s) .
- Prodrug design : Mask sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
Q. How do crystallographic data inform structure-based drug design for this compound?
- Methodology :
- Protein-ligand docking : Use SHELX-refined coordinates to model binding to target proteins (e.g., COX-2). Pyrazole sulfonamide forms hydrogen bonds with Arg120 and Tyr355, while thiophene engages in π-π stacking .
- Thermodynamic integration : Calculate binding free energy (ΔG) to prioritize derivatives with <10 nM affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
